N~1~-CYCLOPROPYL-2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE
Overview
Description
N~1~-CYCLOPROPYL-2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a cyclopropyl group, a pyrazole ring, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-CYCLOPROPYL-2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the pyrazole ring through a cycloaddition reaction involving N-isocyanoiminotriphenylphosphorane and terminal alkynes
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-CYCLOPROPYL-2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group in the pyrazole ring can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can also be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the cyclopropyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or hydrogen gas for reduction. Substitution reactions may involve halogenating agents or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
N~1~-CYCLOPROPYL-2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly as an antimicrobial or anticancer agent.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it useful in the design of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-CYCLOPROPYL-2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets in biological systems. The nitro group and the pyrazole ring are likely to play key roles in its activity, potentially through the formation of hydrogen bonds or other interactions with enzymes or receptors. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and hydrazinecarbothioamide compounds. Examples include:
- 3,5-Dimethyl-4-nitro-1H-pyrazole
- Cyclopropyl hydrazinecarbothioamide
- N-Cyclopropyl-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide
Uniqueness
N~1~-CYCLOPROPYL-2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclopropyl group, the nitro-substituted pyrazole ring, and the hydrazinecarbothioamide moiety make it distinct from other similar compounds and potentially useful in a wide range of applications.
Properties
IUPAC Name |
1-cyclopropyl-3-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoylamino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3S/c1-6-10(18(20)21)7(2)17(16-6)8(3)11(19)14-15-12(22)13-9-4-5-9/h8-9H,4-5H2,1-3H3,(H,14,19)(H2,13,15,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFTWQCNZNLCML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)NNC(=S)NC2CC2)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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